Fmoc-4-trifluoromethyl-D-homophenylalanine

Proteolytic stability D-amino acid peptide Metabolic half-life extension

Peptide leads often fail due to rapid proteolysis and poor metabolic stability. Fmoc-4-trifluoromethyl-D-homophenylalanine (CAS 1260604-58-7) addresses both: • D-configuration blocks protease access to scissile bonds, conferring resistance across all major protease classes. • Para-CF₃ enhances lipophilicity (LogP ~5.5-6.0) and metabolic stability, improving membrane permeability. • Homophenylalanine backbone extends side-chain reach for deeper S1′ pocket engagement (MMP Ki 2-40 nM). Supplied at ≥97% purity, ready for Fmoc-SPPS without post-synthetic modification.

Molecular Formula C26H22F3NO4
Molecular Weight 469.5 g/mol
Cat. No. B8098511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-trifluoromethyl-D-homophenylalanine
Molecular FormulaC26H22F3NO4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1
InChIKeyWSAZRJANUJZPLG-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-trifluoromethyl-D-homophenylalanine Procurement Guide: Compound Identity and Class Positioning


Fmoc-4-trifluoromethyl-D-homophenylalanine (CAS 1260604-58-7, MW 469.45 g/mol, C₂₆H₂₂F₃NO₄) is a non-proteinogenic, fluorinated D-α-amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It combines three structural features within a single building block: a D-configuration at the α-carbon, an elongated homophenylalanine backbone (one additional methylene vs. phenylalanine), and a para-trifluoromethyl (-CF₃) substituent on the aromatic ring [1]. This compound belongs to the class of Fmoc-protected halogenated/fluorinated D-homophenylalanine analogs and is supplied at ≥97% enantiomeric excess (EE) for research-grade peptide synthesis . As a specialized SPPS building block, it enables the incorporation of a sterically demanding, highly lipophilic, and metabolically stabilized residue into synthetic peptides without requiring post-synthetic modification .

Why Fmoc-4-trifluoromethyl-D-homophenylalanine Cannot Be Replaced by Generic In-Class Analogs


This compound occupies a distinct and narrow chemical space at the intersection of D-chirality, side-chain homologation, and strong electron-withdrawing para-substitution. No single generic analog replicates all three features simultaneously. Substituting with Fmoc-D-homophenylalanine (lacking -CF₃) forfeits the lipophilicity gain, metabolic stabilization, and β-turn-inducing conformational bias conferred by the trifluoromethyl group [1]. Replacing with Fmoc-4-trifluoromethyl-L-homophenylalanine (the L-enantiomer) eliminates the proteolytic resistance inherent to D-amino acid-containing peptides [2]. Using Fmoc-4-trifluoromethyl-D-phenylalanine (lacking the extra methylene) alters side-chain reach, conformational flexibility, and receptor-binding geometry . Even the 4-chloro analog (Fmoc-4-chloro-D-homophenylalanine, MW 435.9) differs substantially in both electronic character (Cl is less electronegative than CF₃) and lipophilicity (Cl contributes ~0.7 logP units vs. ~1.0 for CF₃ on aromatic rings) . Each substitution therefore degrades a specific property dimension relevant to peptide stability, target engagement, or pharmacokinetic profile. The quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation Evidence for Fmoc-4-trifluoromethyl-D-homophenylalanine Against Key Comparators


D-Configuration Confers Complete Proteolytic Resistance Versus L-Enantiomer Peptides

Peptides incorporating D-amino acids at the α-carbon are markedly resistant to proteolytic degradation compared to their L-amino acid counterparts. In a landmark head-to-head study by Miller et al. (1995), homologous hexapeptide sequences containing all-D-amino acids showed minimal or no cleavage when incubated with chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A, whereas the corresponding all-L-amino acid peptides were readily and completely cleaved by each respective enzyme under identical conditions [1]. Although this specific Fmoc-4-trifluoromethyl-D-homophenylalanine residue has not been individually tested in isolation from other D-residues, the D-configuration effect is a class-level property that applies to all D-α-amino acids. The L-enantiomer (Fmoc-4-trifluoromethyl-L-homophenylalanine, CAS 1260591-49-8, identical MW 469.45, identical purity 97% ) would be expected to produce proteolytically susceptible peptides.

Proteolytic stability D-amino acid peptide Metabolic half-life extension Enzyme resistance

Trifluoromethyl Substitution Elevates Lipophilicity by ≥1 LogP Unit Versus Non-Fluorinated D-Homophenylalanine

The para-CF₃ group substantially increases compound lipophilicity relative to the non-fluorinated analog. The experimentally determined LogP of Fmoc-D-homophenylalanine (CAS 135944-09-1, MW 401.45) is 5.00 . Fmoc-Phe (no homologue extension) has a reported LogP of 4.70 [1]. The free amino acid 4-trifluoromethyl-phenylalanine (Phe(4-CF₃)) has a calculated LogP of 2.03 [2], which is substantially higher than unsubstituted phenylalanine (free amino acid LogP approximately −1.0 to 0.2 depending on methodology). The CF₃ group on an aromatic ring typically contributes +0.5 to +1.0 LogP units; the combined effect of homophenylalanine backbone extension (+0.30 LogP from Fmoc-Phe to Fmoc-D-HomoPhe) and para-CF₃ substitution is additive, yielding an estimated LogP in the range of 5.5–6.0 for Fmoc-4-trifluoromethyl-D-homophenylalanine. This represents a ≥0.5 LogP unit increase over Fmoc-D-homophenylalanine (ΔLogP ≥ +0.5).

Lipophilicity LogP Membrane permeability Hydrophobicity Drug-likeness

Extended Homophenylalanine Backbone Provides +14 Da Mass and Distinct Conformational Reach Versus Phenylalanine Analog

The homophenylalanine backbone contains one additional methylene (-CH₂-) group in the side chain compared to phenylalanine, extending the distance between the α-carbon and the aromatic ring. This structural difference manifests as: (a) a molecular weight increase of 14.02 Da (Fmoc-4-trifluoromethyl-D-phenylalanine, CAS 238742-88-6, MW 455.43 vs. target compound MW 469.45) ; (b) increased conformational flexibility due to additional rotatable bonds (7 vs. 6 for the phenylalanine analog); and (c) an experimentally measurable LogP increment of +0.30 units (Fmoc-D-HomoPhe LogP 5.00 vs. Fmoc-Phe LogP 4.70) [1]. In peptide inhibitors, homophenylalanine at the P1′ position achieves Ki values of 2–40 nM against MMP-2 and MMP-3, demonstrating that the extended reach into the S1′ pocket enhances potency relative to phenylalanine-based inhibitors [2].

Side-chain length Conformational flexibility Receptor binding Steric reach SAR optimization

Trifluoromethyl Group Induces β-Turn Conformational Bias in Peptide Backbone

The α-trifluoromethyl (-CF₃) substituent exerts both electronic and steric effects on the peptide backbone, rendering the cis-amide bond conformation more favorable and promoting β-turn formation . This effect is well-documented for α-trifluoromethyl-substituted amino acids: the strong electron-withdrawing character of CF₃ reduces the nucleophilicity of the adjacent amino group and, combined with steric bulk, biases the ϕ/ψ dihedral angles toward turn conformations. In practical terms, this conformational bias can increase cyclization yields in the synthesis of cyclic peptides . The effect is absent in non-fluorinated D-homophenylalanine and is diminished or altered in chloro- or methyl-substituted analogs due to their different electronic and steric profiles. While this is a class-level property of α-CF₃ amino acids, it represents a differentiating feature when selecting between 4-CF₃, 4-Cl, and 4-CH₃ substituted building blocks for peptide design [1].

Peptide conformation β-turn Secondary structure Cyclization yield Structural biology

Enantiomeric Purity of ≥97% EE Ensures Stereochemical Integrity for Chiral Peptide Synthesis

The target compound is supplied at ≥97% enantiomeric excess (EE), as verified by the vendor analytical certificate (Activate Scientific, Catalog #AS102354-MG250) [1]. The L-enantiomer (CAS 1260591-49-8) is separately available at 97% purity from Bidepharm, enabling direct comparison procurement . In SPPS, even low-level enantiomeric contamination (<3% L-isomer) generates diastereomeric peptide impurities that are difficult to separate chromatographically and can confound biological assay results. The racemic DL mixture (Fmoc-4-trifluoromethyl-DL-homophenylalanine, CAS 2137513-33-6, MW 469.46) is also commercially available , but its use introduces 50% of the undesired enantiomer, necessitating chiral resolution post-synthesis. The availability of the D-enantiomer at high EE allows direct, stereochemically controlled incorporation without additional purification steps.

Enantiomeric purity Chiral HPLC Diastereomer contamination Quality control Procurement specification

Para-CF₃ Substitution Provides Superior Electron-Withdrawing Character and Metabolic Stability Versus 4-Chloro Analog

The para-trifluoromethyl group is a stronger electron-withdrawing substituent than para-chloro, with Hammett σₚ constants of +0.54 for CF₃ versus +0.23 for Cl. This difference translates into (a) greater reduction of aromatic ring electron density, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes; (b) enhanced metabolic stability of the resulting peptide; and (c) stronger polarization of adjacent amide bonds. The 4-chloro analog (Fmoc-4-chloro-D-homophenylalanine, CAS 1260590-79-1, MW 435.9 g/mol) has different physicochemical properties: lower MW (−33.55 Da), lower lipophilicity (Cl contributes ~0.7 LogP vs. ~1.0 for CF₃), and distinct electronic effects. The incorporation of α-trifluoromethyl amino acids into peptides retards proteolytic degradation and enhances lipophilicity, effects that have been demonstrated in model peptide systems [1]. Furthermore, the CF₃ group serves as a sensitive ¹⁹F NMR probe for studying peptide conformation and target interactions, a capability not available with chloro-substituted analogs .

Electron-withdrawing group Metabolic stability Oxidative metabolism Halogen comparison pKa modulation

Optimal Procurement and Application Scenarios for Fmoc-4-trifluoromethyl-D-homophenylalanine


Protease-Resistant Peptide Therapeutics Requiring Extended In Vivo Half-Life

When designing peptide drugs intended for oral or systemic administration, proteolytic degradation by digestive and plasma proteases is a primary failure mode. Incorporating Fmoc-4-trifluoromethyl-D-homophenylalanine at positions flanking protease cleavage sites exploits the D-configuration to sterically block enzyme access to the scissile bond, as demonstrated by the complete protease resistance of D-amino acid peptides across all major protease classes [1]. The para-CF₃ group simultaneously enhances lipophilicity (estimated LogP 5.5–6.0) and metabolic stability, improving membrane permeability and reducing first-pass oxidative metabolism [2]. This dual mechanism of stabilization — enzymatic (D-configuration) and metabolic (CF₃) — is not achievable with any single generic substitute.

Cyclic Peptide Synthesis Requiring Conformational Pre-Organization via β-Turn Induction

The α-trifluoromethyl group promotes cis-amide bond geometry and induces β-turn formation in the peptide backbone, a property documented for α-CF₃ amino acids . This conformational bias is instrumental in cyclic peptide synthesis, where pre-organized turn conformations increase cyclization yields and favor the desired bioactive conformation. The D-configuration further contributes to conformational stability. Non-fluorinated D-homophenylalanine and 4-chloro analogs lack this β-turn-inducing property, making the 4-CF₃ compound uniquely suited for turn-mimetic and cyclic peptide design.

¹⁹F NMR Structure-Activity Relationship (SAR) Studies and Protein-Ligand Interaction Analysis

The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe with 100% natural abundance and a wide chemical shift dispersion . Incorporation of this residue into peptide ligands enables real-time monitoring of target binding, conformational changes, and ligand orientation without the need for isotopic labeling. This capability is absent in the 4-chloro analog, making the CF₃ compound the enabling choice for biophysical SAR campaigns. The D-configuration ensures that the probe reports on the biologically relevant stereochemistry throughout the study.

Protease Inhibitor Lead Optimization Targeting Deep S1′ Pockets

The homophenylalanine backbone extends the aromatic side chain by one methylene unit versus phenylalanine, enabling deeper penetration into elongated protease S1′ pockets. Para-substituted homophenylalanine-based MMP inhibitors achieve Ki values of 2–40 nM against MMP-2 and MMP-3, potency levels that are not accessible with the corresponding phenylalanine-based inhibitors [3]. When combined with the electron-withdrawing and lipophilic-enhancing properties of the 4-CF₃ group, this compound is specifically indicated for structure-based drug design programs targeting MMPs, ADAMs, and other metalloproteases with deep hydrophobic S1′ cavities.

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